molecular formula C10H9N3OS B7480658 N-[4-(thiadiazol-4-yl)phenyl]acetamide

N-[4-(thiadiazol-4-yl)phenyl]acetamide

Cat. No.: B7480658
M. Wt: 219.27 g/mol
InChI Key: LTYUTWUXLFWPKX-UHFFFAOYSA-N
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Description

N-[4-(thiadiazol-4-yl)phenyl]acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(thiadiazol-4-yl)phenyl]acetamide typically involves the reaction of 4-aminobenzoyl chloride with thiocarbohydrazide, followed by cyclization to form the thiadiazole ring. The reaction is carried out in the presence of a base such as triethylamine and a solvent like ethanol . The reaction conditions include refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(thiadiazol-4-yl)phenyl]acetamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to inhibit specific enzymes and proteins makes it a valuable compound for developing new therapeutic agents .

Properties

IUPAC Name

N-[4-(thiadiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-7(14)11-9-4-2-8(3-5-9)10-6-15-13-12-10/h2-6H,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYUTWUXLFWPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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